N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-3-8-14(11(2)9-10)16-19-20-17(25-16)18-15(22)12-4-6-13(7-5-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDJVHFRRJLDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The nitrobenzamide moiety can then be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the oxadiazole ring and nitrobenzamide moiety.
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: Contains a similar oxadiazole ring but with different substituents.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is unique due to the combination of the oxadiazole ring and the nitrobenzamide moiety, which imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxadiazole ring and a nitrobenzamide moiety. Its molecular formula is with a molar mass of approximately 285.30 g/mol. The presence of the oxadiazole ring is significant as it is associated with various biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to cell survival and proliferation
A notable study reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.
- Targeting G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs may play a role in its antimicrobial activity by affecting cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load compared to control groups.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapy, the compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and reduced cell viability significantly at concentrations above 10 µM.
Q & A
Basic: What are the standard synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide?
Answer:
The compound can be synthesized via cyclization of acylhydrazides or condensation reactions. A common method involves reacting 2-amino-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole with 4-nitrobenzoyl chloride in anhydrous pyridine. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC (e.g., silica gel, ethyl acetate/hexane 3:7). The crude product is purified via column chromatography (silica gel, gradient elution) and recrystallized from methanol to achieve >95% purity. This approach aligns with protocols for analogous oxadiazole-benzamide derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR (¹H/¹³C): To confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrobenzamide; methyl groups at δ 2.3–2.6 ppm).
- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520/1340 cm⁻¹ (nitro group).
- X-ray crystallography: Resolves molecular geometry (e.g., dihedral angles between oxadiazole and benzamide moieties) .
- HPLC-MS: Validates purity (>98%) and molecular ion ([M+H]⁺ calculated for C₁₇H₁₅N₄O₄: 339.28).
Basic: How is the antimicrobial activity of this compound assessed in vitro?
Answer:
Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, inoculate with 1×10⁵ CFU/mL, and incubate at 37°C for 18–24 hours. Minimum inhibitory concentration (MIC) is determined by optical density (OD600) or resazurin staining. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential .
Advanced: What structural features enhance CYP51 inhibition in oxadiazole derivatives?
Answer:
Modifications at the benzamide para-position (e.g., nitro groups) improve binding to fungal CYP51 by forming π-π interactions with heme porphyrin. Substituents on the oxadiazole ring (e.g., 2,4-dimethylphenyl) increase hydrophobic contacts with residues like Phe228 in A. fumigatus CYP51. Crystallographic studies (PDB: 5TZ1) show that halogen substituents (e.g., Cl) at meta/para positions enhance affinity by 10–15% via van der Waals interactions .
Advanced: How do researchers resolve contradictory data in cytotoxicity assays?
Answer:
Discrepancies between in vitro cytotoxicity (e.g., MTT assay) and in vivo efficacy often arise from metabolic stability or off-target effects. Strategies include:
- Metabolic profiling: Incubate the compound with liver microsomes (human/rat) to assess stability (t₁/₂ >60 min preferred).
- Target engagement assays: Use thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., topoisomerase II).
- Orthogonal models: Compare 2D cell lines (e.g., MCF-7) with 3D spheroids or patient-derived organoids to mimic physiological complexity .
Advanced: What in vivo models validate its antitumor potential?
Answer:
- Xenograft models: Implant MDA-MB-231 (breast cancer) or HCT-116 (colon cancer) cells into nude mice. Administer the compound intraperitoneally (10–50 mg/kg/day) for 21 days. Measure tumor volume (caliper) and perform immunohistochemistry (Ki-67 for proliferation).
- Toxicity screening: Monitor body weight, liver enzymes (ALT/AST), and renal function (creatinine) .
Basic: How is the compound’s solubility optimized for biological assays?
Answer:
Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrins (e.g., HP-β-CD). For in vivo studies, formulate as nanoemulsions (lecithin/tween-80) to enhance bioavailability. Solubility in PBS (pH 7.4) should exceed 50 µM for reliable dosing .
Advanced: What computational methods predict its binding mode to therapeutic targets?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into crystal structures (e.g., CYP51 or LOX enzymes) using Lamarckian GA. Validate with MM-GBSA scoring (ΔG ≤ -8 kcal/mol).
- MD simulations (GROMACS): Run 100-ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Tyr76 in LOX) .
Basic: What are the stability considerations under varying pH conditions?
Answer:
Assess stability via HPLC at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (blood). The oxadiazole ring is prone to hydrolysis at pH <3, requiring enteric coating for oral delivery. Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Advanced: How is the compound’s selectivity for cancer vs. normal cells quantified?
Answer:
Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
